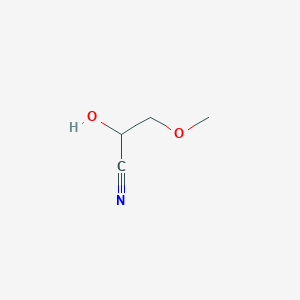

2-Hydroxy-3-methoxypropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methoxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-7-3-4(6)2-5/h4,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGYDHMYFQUFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93177-83-4 | |

| Record name | 2-hydroxy-3-methoxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Hydroxy-3-methoxypropanenitrile: Fundamental Properties

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on the Core Properties of 2-Hydroxy-3-methoxypropanenitrile

Abstract

This technical guide serves as a comprehensive resource on the fundamental properties of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this chemical entity. This document collates available data on its chemical and physical characteristics, safety and handling protocols, and spectroscopic information. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide focuses on foundational information and provides context with related compounds where applicable.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented. However, based on available database entries, a profile of its fundamental properties can be assembled. The following tables summarize the key chemical and physical data for this compound and a structurally related, more thoroughly characterized compound, 3-Methoxypropionitrile, for comparative purposes.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₄H₇NO₂ | ChemicalBook[2], PubChem[1] |

| Molecular Weight | 101.10 g/mol | ChemicalBook[2] |

| Canonical SMILES | COCC(C#N)O | PubChem[1] |

| InChI Key | ZTGYDHMYFQUFMT-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | Not Available | ChemicalBook[2] |

| Monoisotopic Mass | 101.047676 Da | PubChem[1] |

| Predicted XlogP | -0.8 | PubChem[1] |

Table 2: Physical Properties of the Related Compound 3-Methoxypropionitrile

| Property | Value | Source |

| Synonyms | 3-Methoxypropanenitrile, 2-Cyanoethyl methyl ether | PubChem[3], Fisher Scientific[4] |

| CAS Number | 110-67-8 | PubChem[3], Fisher Scientific[4] |

| Molecular Formula | C₄H₇NO | PubChem[3] |

| Molecular Weight | 85.10 g/mol | PubChem[3] |

| Appearance | Clear colorless to yellow liquid | ChemicalBook[5], Fisher Scientific[4] |

| Melting Point | -62.9 °C | ChemicalBook[5], Fisher Scientific[4] |

| Boiling Point | 164-165 °C | ChemicalBook[5], Fisher Scientific[4] |

| Density | 0.937 g/mL at 25 °C | Sigma-Aldrich |

| Solubility | Soluble in water (335 g/L at 20 °C) | ChemicalBook[5] |

| Vapor Pressure | 2.3 hPa at 30 °C | ChemicalBook[5], Sigma-Aldrich[6] |

| Flash Point | 66 °C | ChemicalBook[5], Sigma-Aldrich[6] |

| Refractive Index | n20/D 1.403 | Sigma-Aldrich |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The structure of this compound suggests the presence of a prominent hydroxyl (-OH) stretching band (typically broad, around 3400 cm⁻¹), a nitrile (C≡N) stretch (around 2250 cm⁻¹), and C-O stretching vibrations for the ether and alcohol functionalities.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect signals corresponding to the methoxy group protons, the methylene protons adjacent to the ether, the methine proton adjacent to the hydroxyl and nitrile groups, and the hydroxyl proton.

-

¹³C NMR: Signals for the methoxy carbon, the methylene carbon, the methine carbon, and the nitrile carbon would be anticipated.[7]

-

-

Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as water, formaldehyde, or hydrogen cyanide.

Synthesis and Reactivity

Synthesis Protocols

Specific, validated experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a plausible synthetic route could involve the nucleophilic addition of a cyanide source to methoxyacetaldehyde. This type of reaction, a cyanohydrin formation, is a common method for preparing α-hydroxynitriles.

A generalized, hypothetical synthesis workflow is presented below.

Caption: Hypothetical synthesis of this compound.

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited. Based on its functional groups, the following reactivity can be inferred:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide.[8]

-

Oxidation/Reduction: The hydroxyl group can be oxidized to a ketone. The nitrile group can be reduced to a primary amine.

-

Stability: The compound should be stored in a cool, well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.[4] Like many nitriles, it may be incompatible with strong oxidizing acids, and the combination with bases could potentially produce hydrogen cyanide.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling nitriles and hydroxylated compounds should be followed. The safety information for the related compound, 3-Methoxypropionitrile, provides a useful reference.

Table 3: GHS Hazard Information for 3-Methoxypropionitrile

| Hazard Statement | Classification | Source |

| H315 | Causes skin irritation | PubChem[3] |

| H319 | Causes serious eye irritation | PubChem[3], Sigma-Aldrich[6] |

| H335 | May cause respiratory irritation | PubChem[3] |

| Combustible liquid | Flammable liquids, Category 4 | Fisher Scientific[4] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[4][10]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[4][9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed in a dry, cool place.[4][11]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

The logical workflow for ensuring laboratory safety when handling such a compound is outlined below.

Caption: Standard safety workflow for handling laboratory chemicals.

Biological Activity and Signaling Pathways

There is no information available in the surveyed scientific literature to suggest that this compound is involved in any biological signaling pathways or possesses any defined biological activity. Research into the biological effects of this specific compound appears to be limited or not publicly documented.

Conclusion

This compound is a chemical compound for which there is a notable scarcity of in-depth, publicly available experimental data. This guide has synthesized the foundational information available from chemical databases and provided context by drawing comparisons with the more extensively studied compound, 3-Methoxypropionitrile. For researchers and developers, this document underscores the need for primary experimental investigation to fully characterize the properties, reactivity, and potential applications of this compound. All laboratory work with this compound should be conducted with caution, adhering to stringent safety protocols based on the known hazards of related chemical structures.

References

- 1. PubChemLite - this compound (C4H7NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound [m.chemicalbook.com]

- 3. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 3-Methoxypropionitrile | 110-67-8 [chemicalbook.com]

- 6. 3-Methoxypropionitrile for synthesis 110-67-8 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. Propylene cyanohydrin | C4H7NO | CID 17377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. bio.vu.nl [bio.vu.nl]

- 11. fishersci.com [fishersci.com]

"2-Hydroxy-3-methoxypropanenitrile" chemical structure and bonding

An In-depth Technical Guide to 2-Hydroxy-3-methoxypropanenitrile

Disclaimer: Experimental data for this compound is not extensively available in public literature. The following guide is structured based on its known chemical identity, computed properties from chemical databases, and general principles of organic chemistry.

Introduction

This compound, with the molecular formula C4H7NO2, is an organic compound containing three key functional groups: a hydroxyl (-OH), a methoxy (-OCH3), and a nitrile (-C≡N) group.[1] Its structure suggests potential for diverse chemical reactions and makes it a molecule of interest for synthetic chemistry. This document provides a summary of its chemical structure, bonding characteristics, and computed physical properties. Due to the scarcity of published experimental protocols, a plausible synthetic workflow is also proposed.

Chemical Structure and Bonding

The structure of this compound consists of a three-carbon propane backbone. Key structural features include:

-

Chiral Center: The second carbon atom (C2) is bonded to four different groups (a hydrogen atom, a hydroxyl group, a nitrile group, and a methoxymethyl group), making it a chiral center. Therefore, the molecule can exist as two enantiomers, (R)- and (S)-2-hydroxy-3-methoxypropanenitrile.

-

Functional Groups: The molecule's reactivity is primarily dictated by its functional groups: the nucleophilic hydroxyl group, the polar nitrile group, and the ether linkage of the methoxy group.

Bonding Analysis

-

Intramolecular Bonding: The atoms are connected by covalent bonds. The nitrile group features a carbon-nitrogen triple bond (C≡N), which is strong and highly polarized. The hydroxyl group allows for the potential of intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxygen of the methoxy group or the nitrogen of the nitrile group, which could influence its conformational preference.

-

Intermolecular Forces: The primary intermolecular forces at play are hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (due to the polar nitrile and methoxy groups), and London dispersion forces. The capacity for hydrogen bonding suggests it may be soluble in polar protic solvents.

Physicochemical Properties

Quantitative experimental data for this compound is sparse. The following table summarizes its computed properties available from chemical databases.

| Property | Value | Source |

| Molecular Formula | C4H7NO2 | [1] |

| Molecular Weight | 101.10 g/mol | [2] |

| Monoisotopic Mass | 101.047676 Da | [1] |

| XlogP (predicted) | -0.8 | [1] |

| InChI Key | ZTGYDHMYFQUFMT-UHFFFAOYSA-N | [1] |

| SMILES | COCC(C#N)O | [1] |

Proposed Experimental Protocols

Plausible Synthesis: Cyanohydrin Formation

This synthesis would involve the reaction of 2-methoxyacetaldehyde with a cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), typically under acidic or basic conditions.

Reaction: CH3OCH2CHO + HCN → CH3OCH2CH(OH)CN

Detailed Steps:

-

Reaction Setup: The reaction vessel is charged with 2-methoxyacetaldehyde dissolved in a suitable solvent (e.g., ethanol or a water/ethanol mixture). The vessel is cooled in an ice bath to control the exothermic reaction.

-

Reagent Addition: A solution of sodium cyanide in water is added dropwise to the aldehyde solution. A weak acid (like acetic acid) or a bisulfite adduct is often used to facilitate the slow generation of hydrocyanic acid (HCN) in situ.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting aldehyde.

-

Workup and Extraction: Once the reaction is complete, the mixture is neutralized. The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or distillation under reduced pressure.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on its structure, several precautions are warranted:

-

Toxicity: As a nitrile, it may be toxic if swallowed, inhaled, or absorbed through the skin, potentially releasing cyanide in the body.

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

-

Stability: The stability of the compound is not documented. Similar small-molecule cyanohydrins can be unstable and may decompose to release hydrogen cyanide, especially when heated or under basic conditions.

Conclusion

This compound is a chiral molecule whose properties are largely inferred from computational data due to a lack of extensive experimental studies. Its structure, featuring hydroxyl, methoxy, and nitrile groups, suggests a versatile chemical profile. The proposed synthetic route via cyanohydrin formation from 2-methoxyacetaldehyde provides a logical basis for its laboratory preparation. Further research is required to experimentally validate its physical properties, reactivity, and potential applications.

References

"2-Hydroxy-3-methoxypropanenitrile" synthesis pathways and precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic pathways for 2-Hydroxy-3-methoxypropanenitrile. Due to the limited direct literature on this specific molecule, this document focuses on two primary, chemically sound methodologies: cyanohydrin formation from a precursor aldehyde and the ring-opening of a precursor epoxide. The information is compiled from established chemical principles and analogous reactions, providing a robust framework for its synthesis in a laboratory setting.

Pathway 1: Cyanohydrin Formation from Methoxyacetaldehyde

This pathway is a two-step process commencing with the synthesis of the precursor, methoxyacetaldehyde, followed by its conversion to the target molecule, this compound, via a cyanohydrin formation reaction.

Step 1A: Synthesis of Methoxyacetaldehyde via Dehydrogenation of 2-Methoxyethanol

The precursor, methoxyacetaldehyde, can be synthesized by the catalytic dehydrogenation of 2-methoxyethanol. This process typically involves passing the alcohol vapor over a heated catalyst.

Experimental Protocol:

A solution of 2-methoxyethanol (1.0 mol) is vaporized and passed over a zinc oxide-chromium oxide catalyst at a temperature of 390°C. To suppress dehydration side reactions, water (20% by weight of the feed) can be introduced with the alcohol vapor. The product stream is then cooled and condensed. The resulting liquid contains unreacted 2-methoxyethanol, the desired methoxyacetaldehyde, and byproducts such as acetaldehyde and methanol. The methoxyacetaldehyde can be purified from this mixture by fractional distillation.

| Parameter | Value | Reference |

| Reactant | 2-Methoxyethanol | [1] |

| Catalyst | Zinc Oxide-Chromium Oxide | [1] |

| Temperature | 390°C | [1] |

| Co-reactant | Water (20 wt. %) | [1] |

| Conversion | ~80% | [1] |

| Selectivity | ~56% for Methoxyacetaldehyde | [1] |

Step 1B: Formation of this compound

The synthesized methoxyacetaldehyde is then converted to the target cyanohydrin. This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl group of the aldehyde.[2][3][4][5]

Experimental Protocol:

In a well-ventilated fume hood, a solution of methoxyacetaldehyde (0.5 mol) in a suitable solvent like ethanol is prepared. A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (0.55 mol) in water is added dropwise to the aldehyde solution at room temperature, while maintaining a slightly basic pH (around 9-10) with the addition of a base like sodium carbonate. The reaction is typically stirred for several hours and monitored by TLC. Upon completion, the reaction mixture is neutralized with a weak acid and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield this compound.

| Aldehyde Substrate | Cyanide Source | Catalyst/Conditions | Yield (%) | Reference |

| Propanal | HCN | Prunus mume Hydroxynitrile Lyase | >95 | [6] |

| Butyraldehyde | HCN | Prunus mume Hydroxynitrile Lyase | >95 | [6] |

| Hexanal | HCN | Prunus mume Hydroxynitrile Lyase | >95 | [6] |

| Benzaldehyde | KCN, Ac₂O | (salen)titanium catalyst | up to 92 | [7] |

Note: The yields presented are for analogous aliphatic and aromatic aldehydes and serve as an estimation for the synthesis with methoxyacetaldehyde.

Caption: Pathway 1: Synthesis via Methoxyacetaldehyde.

Pathway 2: Ring-Opening of Methoxyethylene Oxide

This alternative pathway involves the synthesis of a precursor epoxide, methoxyethylene oxide (2-methoxyoxirane), followed by its ring-opening with a cyanide nucleophile.

Step 2A: Synthesis of Methoxyethylene Oxide

Methoxyethylene oxide can be prepared by the epoxidation of methyl vinyl ether.

Experimental Protocol:

Methyl vinyl ether (1.0 mol) is dissolved in a suitable solvent like dichloromethane. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 mol), is added portion-wise to the solution at 0°C. The reaction is stirred at this temperature and allowed to slowly warm to room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is washed with a solution of sodium bisulfite and sodium bicarbonate to remove excess peroxy acid and the acidic byproduct. The organic layer is then dried and the solvent is removed to yield methoxyethylene oxide, which should be used promptly due to its potential instability.

| Olefin Substrate | Epoxidizing Agent | Solvent | Yield (%) | Reference |

| Various Alkenes | Dimethyldioxirane (DMDO) | Acetone/Water | 70-89 | |

| Methyl Esters | H₂O₂ / Formic Acid | - | Not specified | [8] |

Note: Yields are for general epoxidation reactions and are indicative of the expected outcome for methyl vinyl ether.

Step 2B: Ring-Opening to form this compound

The synthesized methoxyethylene oxide is then subjected to a nucleophilic ring-opening reaction using a cyanide source. The cyanide ion will preferentially attack the less sterically hindered carbon of the epoxide ring.[9][10][11]

Experimental Protocol:

To a solution of methoxyethylene oxide (0.5 mol) in a solvent such as aqueous methanol, potassium cyanide (KCN) (0.6 mol) is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the ring-opening. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product. Purification by column chromatography can yield pure this compound.

| Epoxide Substrate | Cyanide Source | Conditions | Yield (%) | Reference |

| Cyclohexene Oxide | LiCN | THF, reflux | 85 | [9] |

| Styrene Oxide | KCN | H₂O/Methanol | 70 | [9] |

| Propylene Oxide | KCN | H₂O/Methanol | 65 | [9] |

Note: The presented yields are for analogous monosubstituted epoxides and provide an expected range for the reaction with methoxyethylene oxide.

Caption: Pathway 2: Synthesis via Methoxyethylene Oxide.

References

- 1. CCCC 1992, Volume 57, Issue 11, Abstracts pp. 2215-2226 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 3. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]

- 4. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 2-Hydroxy-3-methoxypropanenitrile: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for the compound 2-Hydroxy-3-methoxypropanenitrile. Due to a lack of published experimental data for this specific molecule, this document presents predicted mass spectrometry data alongside a comparative analysis of experimentally obtained spectroscopic data for closely related structural analogs. General methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also detailed to provide a framework for the analysis of this and similar compounds.

Introduction

This compound is a small organic molecule containing hydroxyl, methoxy, and nitrile functional groups. The characterization of such molecules is fundamental in various fields, including synthetic chemistry and drug development, where a precise understanding of the molecular structure is crucial. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for elucidating the structure and purity of chemical compounds.

Important Note: As of the date of this document, a thorough search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for this compound. Therefore, this guide presents predicted mass spectrometry data for the target compound and experimental data for the closely related analogs, 3-methoxypropanenitrile and 2-hydroxypropanenitrile (lactonitrile), to serve as a reference.

Predicted Mass Spectrometry Data for this compound

The following table summarizes the predicted collision cross-section data for various adducts of this compound, providing theoretical mass-to-charge ratios that can be expected in mass spectrometry analysis.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 102.0550 |

| [M+Na]⁺ | 124.0369 |

| [M+K]⁺ | 140.0108 |

| [M+NH₄]⁺ | 119.0815 |

| [M-H]⁻ | 100.0404 |

Comparative Experimental Spectroscopic Data of Related Compounds

To provide a practical reference for the potential spectroscopic features of this compound, the experimental data for two closely related compounds, 3-methoxypropanenitrile and 2-hydroxypropanenitrile, are presented below.

3-Methoxypropanenitrile

| Spectroscopic Data | Value |

| ¹H NMR | δ (ppm): 3.61 (t, 2H), 3.35 (s, 3H), 2.59 (t, 2H) |

| IR (cm⁻¹) | 2940 (C-H str.), 2250 (C≡N str.), 1110 (C-O str.) |

| Mass Spec (m/z) | 85 (M⁺), 56, 45, 41 |

2-Hydroxypropanenitrile (Lactonitrile)

| Spectroscopic Data | Value |

| ¹H NMR | δ (ppm): 4.55 (q, 1H), 1.63 (d, 3H), 3.5 (s, 1H, br) |

| IR (cm⁻¹) | 3400 (O-H str., br), 2990 (C-H str.), 2250 (C≡N str.), 1120 (C-O str.) |

| Mass Spec (m/z) | 71 (M⁺), 44, 43, 42 |

General Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source for polar molecules or an electron ionization (EI) source for volatile, thermally stable compounds. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides valuable predicted mass spectrometry data and a comparative analysis of related compounds. The general experimental protocols and the workflow diagram offer a solid foundation for researchers and scientists to approach the spectroscopic characterization of this and other novel small molecules. The elucidation of the definitive spectroscopic signature of this compound awaits its synthesis and experimental analysis.

An In-depth Technical Guide to 2-Hydroxy-3-methoxypropanenitrile (CAS 93177-83-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Hydroxy-3-methoxypropanenitrile is limited. This guide provides a comprehensive overview based on its chemical structure, data from analogous compounds, and established chemical principles. Predicted data is clearly indicated.

Introduction

This compound, with the CAS number 93177-83-4, is an alpha-hydroxynitrile compound. Its structure, featuring a hydroxyl and a nitrile group attached to the same carbon, as well as a methoxy ether linkage, suggests its potential as a versatile building block in organic synthesis. Alpha-hydroxynitriles are valuable precursors for the synthesis of alpha-hydroxy acids, alpha-amino acids, and other important chemical entities. The presence of the methoxy group offers an additional site for chemical modification. This guide aims to provide a detailed characterization of this molecule, drawing from available data and predictive analysis.

Chemical and Physical Properties

Quantitative data for this compound is scarce. The following table summarizes its basic properties and includes predicted values for other key characteristics based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 93177-83-4 | Public Record |

| Molecular Formula | C₄H₇NO₂ | Public Record |

| Molecular Weight | 101.10 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |

| Boiling Point | Predicted to be in the range of 200-220 °C at 760 mmHg | N/A |

| Density | Predicted to be approx. 1.05 g/cm³ | N/A |

| Solubility | Predicted to be soluble in water and polar organic solvents | N/A |

| pKa (hydroxyl proton) | Predicted to be in the range of 11-12 | N/A |

Proposed Synthesis

While a specific, peer-reviewed synthesis protocol for this compound has not been identified in the public domain, a plausible and well-established method would be the cyanohydrin reaction . This involves the nucleophilic addition of a cyanide ion to the carbonyl group of methoxyacetaldehyde.

Experimental Protocol (Proposed)

Reaction: Methoxyacetaldehyde + Hydrogen Cyanide (or a cyanide salt) → this compound

Materials:

-

Methoxyacetaldehyde

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

An acid (e.g., acetic acid or a mineral acid for neutralization)

-

A suitable solvent (e.g., water, ethanol, or a biphasic system)

-

Reaction vessel equipped with a stirrer, dropping funnel, and temperature control

Procedure:

-

Methoxyacetaldehyde is dissolved in the chosen solvent and the solution is cooled in an ice bath (0-5 °C).

-

A solution of sodium or potassium cyanide in water is added dropwise to the cooled aldehyde solution with vigorous stirring. The pH of the reaction mixture should be maintained in a slightly acidic to neutral range to favor the formation of the cyanohydrin.

-

The reaction is stirred at low temperature for several hours until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is carefully neutralized with an acid.

-

The product is then extracted using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Safety Precaution: This reaction involves highly toxic cyanide salts and the potential for the liberation of hydrogen cyanide gas. All manipulations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra, the following are predictions based on the known spectroscopic behavior of similar functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.8 | Triplet (t) or Doublet of doublets (dd) | 1H | -CH(OH)CN |

| ~ 3.5 - 3.7 | Doublet (d) | 2H | -OCH₂- |

| ~ 3.4 | Singlet (s) | 3H | -OCH₃ |

| Variable | Broad singlet (s) | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~ 118 - 122 | -CN |

| ~ 70 - 75 | -OCH₂- |

| ~ 60 - 65 | -CH(OH)CN |

| ~ 58 - 60 | -OCH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 2260 - 2240 | Medium to Weak | C≡N stretch |

| 1150 - 1050 | Strong | C-O stretch (ether and alcohol) |

Reactivity and Potential Applications

This compound is expected to exhibit reactivity characteristic of alpha-hydroxynitriles.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-3-methoxypropanoic acid, a potentially useful alpha-hydroxy acid.

-

Reduction: The nitrile group can be reduced to a primary amine, forming 1-amino-3-methoxypropan-2-ol, a functionalized amino alcohol.

-

Derivatization of the Hydroxyl Group: The hydroxyl group can be esterified or etherified to introduce other functional groups.

Given these potential transformations, this compound could serve as a key intermediate in the synthesis of:

-

Pharmaceuticals: As a building block for more complex drug molecules.

-

Fine Chemicals: For the creation of specialty chemicals and materials.

-

Agrochemicals: As a precursor to biologically active compounds.

Logical Relationship in Synthesis

As no signaling pathways involving this compound are documented, the following diagram illustrates the logical progression from starting materials to the final product and its potential derivatives.

Caption: Synthetic relationship of this compound.

Safety and Handling

-

Toxicity: Alpha-hydroxynitriles can be toxic and may release hydrogen cyanide upon decomposition or hydrolysis. Handle with extreme care.

-

Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (CAS 93177-83-4) is a chemical compound with potential utility in synthetic chemistry. While detailed experimental characterization is lacking in the public literature, its properties and reactivity can be reasonably predicted based on established chemical principles. This guide provides a foundational understanding of the compound, which should be supplemented with experimental data as it becomes available. Researchers working with this compound should proceed with caution, adhering to strict safety protocols due to the potential hazards associated with alpha-hydroxynitriles.

Theoretical and Computational Modeling of 2-Hydroxy-3-methoxypropanenitrile: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxypropanenitrile is a small, functionalized organic molecule with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a methoxy group, and a nitrile moiety, suggests a rich chemical reactivity and the potential for diverse intermolecular interactions. Understanding the structural, electronic, and spectroscopic properties of this molecule is crucial for its effective utilization.

This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize this compound. It also presents a compilation of experimental data from analogous compounds to serve as a benchmark for future experimental work.

Theoretical Framework and Computational Methodologies

The in-silico investigation of this compound would primarily rely on quantum chemical calculations, particularly Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of this compound is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization. Given the presence of rotatable bonds, a conformational analysis is necessary to identify the global minimum energy conformer.

Recommended Protocol:

-

Initial Structure Generation: Generate an initial 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311+G(d,p).[1][2][3] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and hydrogen bonding, while polarization functions (d,p) are necessary for describing the bonding environment accurately.

-

Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energy (ZPVE) correction should be obtained from this calculation.

-

Relative Energy Calculation: The relative energies of the conformers can be calculated to determine the most stable isomer.

Spectroscopic Properties Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

-

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental data.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method.[5] These calculations are typically performed on the optimized geometry of the most stable conformer.

-

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can be used to study the fragmentation pathways of the molecule upon ionization, aiding in the interpretation of experimental mass spectra.

Predicted and Analogous Compound Data

The following tables summarize the predicted properties for this compound based on computational methodologies and present experimental data for its structural analogs.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₄H₇NO₂ | - |

| Molecular Weight | 101.10 g/mol | - |

| Optimized Geometry | See Figure 1 | B3LYP/6-311+G(d,p) |

| Dipole Moment | Value | B3LYP/6-311+G(d,p) |

| HOMO Energy | Value | B3LYP/6-311+G(d,p) |

| LUMO Energy | Value | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | Value | B3LYP/6-311+G(d,p) |

Note: Specific values for dipole moment and HOMO/LUMO energies would require performing the actual calculations as outlined in the protocol.

Table 2: Experimental Spectroscopic Data of Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |

| Lactonitrile | 1.55 (d, 3H), 4.55 (q, 1H), ~3.0 (br s, 1H, OH) | 21.0, 55.0, 121.0 | 3400 (O-H), 2990 (C-H), 2250 (C≡N), 1100 (C-O) | 71 (M+), 44, 27 |

| 3-Hydroxypropanenitrile | 2.61 (t, 2H), 3.85 (t, 2H), ~2.5 (br s, 1H, OH)[6] | 20.0, 58.0, 119.0 | 3400 (O-H), 2950 (C-H), 2250 (C≡N), 1060 (C-O)[7] | 71 (M+), 42, 31 |

| Methoxyacetonitrile | 3.45 (s, 3H), 4.15 (s, 2H) | 58.0, 65.0, 117.0 | 2950 (C-H), 2830 (C-H), 2250 (C≡N), 1120 (C-O-C)[8][9][10] | 71 (M+), 42, 31 |

Note: The presented data is compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and characterization of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

The synthesis of this compound can be envisioned through the cyanohydrin reaction, starting from methoxyacetaldehyde.

Reaction Scheme:

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of methoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) is cooled to 0 °C in an ice bath.

-

Cyanide Addition: A solution of sodium cyanide (1.1 eq) in water is added dropwise to the cooled aldehyde solution with vigorous stirring.

-

Acidification: After the addition is complete, the mixture is stirred for an additional 1-2 hours at 0 °C. Subsequently, the reaction is slowly acidified to a pH of ~5 with a dilute acid (e.g., 1 M HCl) to generate HCN in situ and promote the formation of the cyanohydrin.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Safety Note: This reaction involves highly toxic cyanide salts and generates hydrogen cyanide gas. It must be performed with extreme caution in a well-ventilated fume hood by trained personnel.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR Spectroscopy: The IR spectrum should be obtained using a neat film on a salt plate or as a solution in a suitable solvent.

-

Mass Spectrometry: The mass spectrum should be recorded using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Visualizations

The following diagrams illustrate the logical workflow for the computational study and a potential synthetic pathway.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Proposed synthetic pathway for this compound.

Conclusion

This technical guide provides a roadmap for the theoretical and computational investigation of this compound. By leveraging established quantum chemical methods and drawing comparisons with structurally similar molecules, researchers can gain significant insights into the properties of this compound. The proposed computational workflow and experimental protocols offer a starting point for its synthesis and characterization. The data and methodologies presented herein are intended to facilitate future research and unlock the potential of this compound in various scientific disciplines.

References

- 1. Substituted naphthoxy-phthalonitrile derivatives: Synthesis, substituent effects, DFT, TD-DFT Calculations, antimicrobial properties and DNA interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Substituted naphthoxy-phthalonitrile derivatives: Synthesis, substituent effects, DFT, TD-DFT Calculations, antimicrobi… [ouci.dntb.gov.ua]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemtube3d.com [chemtube3d.com]

- 6. 3-Hydroxypropionitrile(109-78-4) 1H NMR [m.chemicalbook.com]

- 7. Propanenitrile, 3-hydroxy- [webbook.nist.gov]

- 8. Methoxyacetonitrile(1738-36-9) IR Spectrum [m.chemicalbook.com]

- 9. 136. Spectroscopic studies. Part II. The infrared spectra and structure of methoxyacetonitrile and chloromethyl methyl ether - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Methoxyacetonitrile [webbook.nist.gov]

An In-depth Technical Guide to 2-Hydroxy-3-methoxypropanenitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxypropanenitrile, a cyanohydrin derivative. While a specific historical record of its initial synthesis is not prominently documented in scientific literature, its discovery is intrinsically linked to the broader history and development of cyanohydrin chemistry. This document details its logical synthesis, physicochemical properties based on its constituent parts, and the general experimental protocols for its formation. The information presented is grounded in the established principles of organic chemistry, providing a foundational understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as methoxyacetaldehyde cyanohydrin, is an organic compound featuring both a hydroxyl and a nitrile functional group attached to the same carbon atom. Its structure suggests a straightforward synthesis via the nucleophilic addition of a cyanide ion to methoxyacetaldehyde. While not a widely commercialized or extensively studied compound in its own right, it represents a classic example of a cyanohydrin, a class of molecules that are pivotal intermediates in the synthesis of α-hydroxy acids, amino acids, and other valuable organic compounds. This guide will explore the fundamental chemistry, synthesis, and properties of this compound.

Physicochemical Properties

Properties of Methoxyacetaldehyde (Precursor)

A summary of the key physicochemical properties of methoxyacetaldehyde is presented in Table 1. This data is essential for designing a synthesis protocol for this compound.

| Property | Value | Reference |

| CAS Number | 10312-83-1 | [1][] |

| Molecular Formula | C₃H₆O₂ | [1] |

| Molecular Weight | 74.08 g/mol | [1] |

| Boiling Point | 90-92 °C | [3][4] |

| Density | 0.98 g/cm³ | [3] |

| Appearance | Liquid | [5] |

| Solubility | Soluble in water |

Predicted Properties of this compound

The properties of the target compound are predicted based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| Boiling Point | Expected to be higher than methoxyacetaldehyde due to increased molecular weight and hydrogen bonding capability. |

| Solubility | Likely soluble in water and polar organic solvents. |

Discovery and History

There is no singular, documented "discovery" of this compound in the historical chemical literature. Its existence is a logical consequence of the well-established cyanohydrin reaction , a fundamental transformation in organic chemistry.

The cyanohydrin reaction, the addition of hydrogen cyanide to aldehydes and ketones, has been known for over a century. This general reaction provides a direct pathway to α-hydroxynitriles. Therefore, the "discovery" of any simple cyanohydrin like this compound is implicitly part of the exploration and application of this broader class of reactions. It is likely that this compound has been synthesized numerous times as an intermediate or as part of chemical library generation without being the specific focus of a publication.

Synthesis

The primary and most logical route for the synthesis of this compound is the nucleophilic addition of a cyanide anion to methoxyacetaldehyde.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of methoxyacetaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[6][7]

-

Protonation: The alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide or a weak acid, to yield the final this compound product.[6]

References

- 1. Methoxyacetaldehyde | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. methoxyacetaldehyde, 10312-83-1 [thegoodscentscompany.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

2-Hydroxy-3-methoxypropanenitrile: A Technical Guide to its Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxypropanenitrile, a cyanohydrin derived from methoxyacetaldehyde, is a bifunctional molecule with potential applications in organic synthesis and as a building block for more complex molecules, including pharmaceutical intermediates. Its structure, featuring both a hydroxyl and a nitrile group on the same carbon atom, dictates its unique stability and reactivity. This technical guide provides an in-depth overview of the stability and reactivity profile of this compound, based on the well-established chemistry of cyanohydrins. Due to the limited direct experimental data on this specific compound, this guide extrapolates from the known behavior of analogous simple cyanohydrins.

Physicochemical Properties

While specific experimental data for this compound is scarce, its basic properties can be found in chemical databases.

| Property | Value | Source |

| Molecular Formula | C4H7NO2 | --INVALID-LINK-- |

| Molecular Weight | 101.10 g/mol | --INVALID-LINK-- |

| InChIKey | ZTGYDHMYFQUFMT-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | COCC(C#N)O | --INVALID-LINK-- |

Stability Profile

The stability of this compound is governed by the reversible nature of the cyanohydrin formation reaction.[1][2][3]

Key Stability Considerations:

-

Equilibrium: The formation of this compound from methoxyacetaldehyde and hydrogen cyanide is an equilibrium process. The position of this equilibrium is influenced by the reaction conditions. For aldehydes, the equilibrium generally favors the cyanohydrin product.[4][5]

-

pH Sensitivity: Cyanohydrins are notably unstable under basic conditions, readily reverting to the constituent aldehyde and cyanide.[6][7][8] This decomposition is pH-dependent, with stability increasing in acidic to neutral conditions.

-

Thermal Lability: The decomposition of cyanohydrins is accelerated by heat.[9] This is a critical consideration during purification by distillation or in high-temperature reactions. Some cyanohydrins have also been observed to decompose in the hot inlet of a gas chromatograph.[10]

Quantitative Stability Data (for Acetone Cyanohydrin as an analogue):

| Condition | Half-life | Reference |

| pH 4.9 | 57 minutes | [9] |

| pH 6.3 | 28 minutes | [9] |

| pH 6.8 | 8 minutes | [9] |

| Temperature > 120°C | Rapid decomposition | [9] |

Reactivity Profile

The reactivity of this compound is characterized by the independent and cooperative reactions of its hydroxyl and nitrile functional groups.

Reactions at the Nitrile Group

The cyano group is a versatile functional handle that can be transformed into other important functionalities.

-

Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-hydroxy-3-methoxypropanoic acid.[1][4][11]

-

Reduction: The nitrile can be reduced to a primary amine, affording 1-amino-3-methoxypropan-2-ol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diborane (B₂H₆).[3][4][7][12]

Reactions at the Hydroxyl Group

The hydroxyl group can be modified to alter the molecule's properties or to introduce protecting groups.

-

Acylation and Silylation: The hydroxyl group can be readily acylated or silylated to protect it during subsequent reactions or to introduce specific functionalities.[13][14]

Reactions Involving Both Functional Groups

-

Dehydration: Elimination of the hydroxyl group can lead to the formation of 3-methoxyacrylonitrile.[7]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving cyanohydrins, which can be adapted for this compound.

Protocol 1: Synthesis of this compound

This procedure is adapted from the synthesis of acetone cyanohydrin.[15]

Materials:

-

Methoxyacetaldehyde

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄), 40% aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water and add methoxyacetaldehyde.

-

Cool the flask in an ice bath and stir the solution vigorously.

-

Once the temperature reaches 10-15°C, slowly add 40% sulfuric acid via the dropping funnel, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring for 15 minutes.

-

Separate the organic layer if one forms. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and the initially separated organic layer. Dry the combined organic phase over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation, collecting the fraction at the appropriate boiling point.

Caution: This reaction should be performed in a well-ventilated fume hood as it may produce hydrogen cyanide gas.

Protocol 2: Hydrolysis to 2-Hydroxy-3-methoxypropanoic Acid

This is a general procedure for the acidic hydrolysis of nitriles.[4]

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

In a round-bottomed flask, combine this compound with an excess of aqueous acid (e.g., 6M HCl).

-

Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-hydroxy acid.

-

Purify the product by recrystallization or column chromatography.

Protocol 3: Reduction to 1-Amino-3-methoxypropan-2-ol

This protocol is based on the reduction of cyanohydrins using diborane.[12]

Materials:

-

This compound

-

Diborane solution (e.g., 1M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (HCl)

-

Aqueous sodium hydroxide (NaOH)

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the diborane solution dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the slow addition of aqueous HCl at 0°C.

-

Basify the mixture with aqueous NaOH solution until the pH is >10.

-

Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-amino alcohol.

-

Purify the product by vacuum distillation or column chromatography.

Visualizations

Logical Relationship of Cyanohydrin Stability

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Cyanohydrin Utilization

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by the chemistry of the cyanohydrin functional group. While stable under acidic to neutral conditions, its susceptibility to base-catalyzed and thermal decomposition requires careful handling and reaction planning. The nitrile and hydroxyl groups offer orthogonal reactivity, allowing for selective transformations into α-hydroxy acids, β-amino alcohols, and other valuable derivatives. The experimental protocols and reactivity data provided in this guide, though based on general cyanohydrin chemistry, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 3. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism [jove.com]

- 7. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. youtube.com [youtube.com]

- 12. A simple and mild method for reducing cyanohydrins to amino-alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Solubility of 2-Hydroxy-3-methoxypropanenitrile in Common Organic Solvents

Introduction to 2-Hydroxy-3-methoxypropanenitrile

This compound is a small organic molecule featuring a nitrile (-C≡N), a hydroxyl (-OH), and a methoxy (-OCH₃) functional group. These functional groups dictate its physicochemical properties, including its solubility profile. The presence of the hydroxyl and methoxy groups, capable of acting as hydrogen bond acceptors, and the hydroxyl group also as a hydrogen bond donor, suggests potential for solubility in polar solvents. The nitrile group, being polar, also contributes to this characteristic.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is anticipated to exhibit appreciable solubility in polar protic and aprotic organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of the solvent can engage in hydrogen bonding with the hydroxyl, methoxy, and nitrile groups of the solute, leading to favorable interactions and likely high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. The dipole-dipole interactions between the polar solvent and the polar functional groups of the solute are expected to promote solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by its functional groups, this compound is expected to have very limited solubility in nonpolar solvents.

Solubility Data of Structurally Similar Compounds

To provide a practical reference in the absence of direct data, the following table summarizes the solubility of compounds with similar functional groups or carbon backbones. This information can offer insights into the expected solubility trends for this compound.

| Compound Name | Structure | Solvent | Temperature (°C) | Solubility | Reference |

| 3-Hydroxypropanenitrile | HO-CH₂-CH₂-C≡N | Water | Not Specified | Soluble | [1] |

| Ethanol | Not Specified | Soluble | [1] | ||

| Methanol | Not Specified | Soluble | [1] | ||

| 3-Methoxypropionitrile | CH₃-O-CH₂-CH₂-C≡N | Water | 20 | 335 g/L | |

| Water | Not Specified | 540 g/L | [2] | ||

| 2-Hydroxy-3-Methoxybenzonitrile | Water | Not Specified | Low solubility | [3] | |

| Ethanol | Not Specified | Soluble | [3] | ||

| Dichloromethane | Not Specified | Soluble | [3] | ||

| Ethanenitrile (Acetonitrile) | CH₃-C≡N | Water | 20 | Miscible | [1] |

| Propanenitrile | CH₃-CH₂-C≡N | Water | 20 | 10 g / 100 cm³ | [1] |

| Butanenitrile | CH₃-CH₂-CH₂-C≡N | Water | 20 | 3 g / 100 cm³ | [1] |

Note: The data for 3-Methoxypropionitrile from one source indicates a water solubility of 540g/L without specifying temperature, while another provides a value of 335 g/L at 20°C. This discrepancy may be due to different experimental conditions.

The trend observed in simple nitriles, where water solubility decreases as the carbon chain length increases, is a classic example of the interplay between polar and nonpolar characteristics within a molecule.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications in research and development. The following are detailed methodologies for key experiments to quantify the solubility of a compound like this compound.

4.1. Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.

-

Objective: To determine the saturation concentration of the solute in a given solvent at a constant temperature.

-

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

HPLC or other suitable analytical instrument for quantification

-

-

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume or mass of the selected solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid. It is crucial to avoid aspirating any solid particles. Centrifugation of the samples can aid in separating the solid from the liquid phase.

-

Dilute the withdrawn supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with UV detection).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

4.2. Gravimetric Method

This method is suitable for determining solubility when the solute is non-volatile.

-

Objective: To determine solubility by weighing the amount of solute dissolved in a known amount of solvent.

-

Materials:

-

This compound

-

Selected organic solvent

-

Sealed flasks

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., pre-weighed filter paper or fritted funnel)

-

Vacuum oven

-

-

Procedure:

-

Prepare a saturated solution at a constant temperature as described in the shake-flask method.

-

Weigh a clean, dry filtration apparatus.

-

Filter a known volume or mass of the saturated solution.

-

Carefully collect the filtrate in a pre-weighed container.

-

Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The difference in weight gives the mass of the dissolved solute.

-

Calculate the solubility in terms of mass of solute per volume or mass of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method coupled with HPLC analysis.

Caption: Workflow for Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, its molecular structure strongly suggests a preference for polar organic solvents. The provided solubility data for analogous compounds serves as a useful, albeit preliminary, guide for researchers. For definitive quantitative data, the experimental protocols detailed in this guide should be employed. The isothermal shake-flask method, in particular, offers a robust and reliable means of determining the equilibrium solubility, which is a critical parameter in drug development, process chemistry, and various other scientific disciplines.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-3-Methoxybenzonitrile | Properties, Uses, Safety Data & China Suppliers [nj-finechem.com]

Methodological & Application

Synthesis of Aldehydes from 2-Hydroxy-3-methoxypropanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxyacetaldehyde from its corresponding cyanohydrin, 2-hydroxy-3-methoxypropanenitrile. The synthesis is achieved through a base-catalyzed retro-cyanohydrin reaction, a reversible process that regenerates the aldehyde and a cyanide salt. This protocol is particularly relevant for researchers in organic synthesis and drug development who may need to unmask a protected aldehyde or utilize cyanohydrins as synthetic intermediates. The described method is straightforward and relies on common laboratory reagents.

Introduction

Cyanohydrins are versatile intermediates in organic synthesis, often used to introduce a cyano group and a hydroxyl group in a single step. The formation of cyanohydrins from aldehydes is a reversible, base-catalyzed nucleophilic addition of a cyanide anion to the carbonyl carbon.[1] The reverse reaction, the decomposition of a cyanohydrin back to its parent aldehyde and cyanide, can be initiated under basic conditions. This process is a valuable synthetic strategy for the in-situ generation of aldehydes or for the removal of a cyanohydrin protecting group.

This compound serves as a precursor to 2-methoxyacetaldehyde, a potentially useful building block in the synthesis of more complex molecules. The protocol detailed below describes a general and effective method for this transformation.

Signaling Pathways and Logical Relationships

The conversion of this compound to 2-methoxyacetaldehyde is a direct consequence of the equilibrium nature of the cyanohydrin formation reaction. The logical workflow is based on Le Chatelier's principle; by introducing a base, the equilibrium is shifted towards the reactants (aldehyde and cyanide).

Caption: Workflow for the base-catalyzed synthesis of 2-methoxyacetaldehyde.

Experimental Protocols

Materials and Equipment:

-

This compound

-

Sodium carbonate (Na₂CO₃) or a basic anion-exchange resin

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer and/or GC-MS for product characterization

Procedure: Base-Catalyzed Synthesis of 2-Methoxyacetaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of water and a water-miscible organic co-solvent (e.g., THF or acetonitrile) to ensure solubility.

-

Addition of Base: To the stirred solution, add a mild base. Two effective options are:

-

Aqueous Sodium Carbonate: Add a saturated aqueous solution of sodium carbonate (2-3 equivalents) dropwise at room temperature.

-

Basic Anion-Exchange Resin: Add a weakly basic anion-exchange resin (e.g., Amberlite IRA-904 OH- form) to the solution.[2] This method can simplify the workup procedure.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction time will vary depending on the substrate and the base used, but it is typically in the range of 1 to 12 hours.

-

Work-up:

-

If using sodium carbonate: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL). Combine the organic extracts.

-

If using a basic resin: Filter off the resin and wash it with a small amount of the organic extraction solvent. The filtrate contains the product.

-

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Caution: 2-methoxyacetaldehyde is a volatile compound, so care should be taken during solvent removal to avoid product loss. It is advisable to use a cooled trap on the rotary evaporator.

-

Purification and Characterization: The crude product can be purified by distillation if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables provide representative data for the base-catalyzed cleavage of cyanohydrins to aldehydes. The data is based on analogous reactions found in the literature and serves as a guideline for expected outcomes.

Table 1: Reaction Conditions for the Synthesis of Aldehydes from Aliphatic Cyanohydrins

| Entry | Cyanohydrin Substrate | Base | Solvent | Temperature (°C) | Time (h) |

| 1 | 2-Hydroxypropanenitrile | Na₂CO₃ (sat. aq.) | Water/THF | 25 | 4 |

| 2 | 2-Hydroxybutanenitrile | Amberlite IRA-904 (OH⁻) | Acetonitrile | 25 | 6 |

| 3 | 2-Hydroxy-3-methylbutanenitrile | K₂CO₃ (2 M aq.) | Water/Dioxane | 25 | 8 |

| 4 | Cyclohexanone Cyanohydrin | NaOH (1 M aq.) | Water | 25 | 2 |

Table 2: Yield and Purity of Aldehydes from the Cleavage of Aliphatic Cyanohydrins

| Entry | Product Aldehyde | Isolated Yield (%) | Purity (%) |

| 1 | Acetaldehyde | 85-95 | >95 (by GC) |

| 2 | Propanal | 88-96 | >95 (by GC) |

| 3 | 2-Methylpropanal | 82-93 | >95 (by GC) |

| 4 | Cyclohexanone | 90-98 | >98 (by GC) |

Note: Yields are highly dependent on the volatility of the resulting aldehyde and the care taken during the workup and isolation steps.

Safety Precautions

-

Cyanide Hazard: The retro-cyanohydrin reaction liberates cyanide. All manipulations should be performed in a well-ventilated fume hood. Basic solutions containing cyanide should be handled with extreme care and quenched with an appropriate oxidizing agent (e.g., bleach) before disposal, in accordance with institutional safety guidelines.

-

Volatile Aldehydes: The aldehyde product may be volatile and have a strong odor. Handle in a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The base-catalyzed retro-cyanohydrin reaction is an efficient method for the synthesis of aldehydes from their corresponding cyanohydrins. The protocol provided for the conversion of this compound to 2-methoxyacetaldehyde is a general procedure that can be adapted for a range of aliphatic cyanohydrins. The use of a mild base like sodium carbonate or a basic resin allows for a controlled reaction with good to excellent yields, provided that the volatility of the aldehyde product is managed during isolation. This methodology is a valuable tool for synthetic chemists requiring the generation of aldehydes from stable cyanohydrin precursors.

References

Application Notes and Protocols for Methoxypropanenitrile Derivatives in Organic Synthesis

Note on 2-Hydroxy-3-methoxypropanenitrile: Publicly available scientific literature and patents provide limited specific information on the direct application of this compound as a precursor in organic synthesis. The following application notes and protocols are based on structurally related and better-documented compounds: 3-Methoxypropionitrile and the synthesis of S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid , a key pharmaceutical intermediate. These examples provide insight into the reactivity and synthetic utility of the methoxypropanenitrile scaffold.

3-Methoxypropionitrile as a Versatile Precursor

3-Methoxypropionitrile (CAS: 110-67-8) is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals and as a specialized solvent.[1][2] Its utility stems from the presence of both a nitrile group, which can be hydrolyzed, reduced, or converted to other functional groups, and a methoxy ether linkage.

Applications:

-

Pharmaceutical Intermediate: Serves as a starting material for the synthesis of various pharmaceutical compounds.[1][2]

-

Component in High-Power Lithium-Ion Batteries. [2]

-

Solvent: Acts as a good solvent for plastic polymers.[2]

-

Precursor to 3,3-Dialkoxypropionitriles: These are important intermediates for pharmaceuticals like Cytosine and Vitamin B1 precursors.[3]

Experimental Protocol: General Synthesis of 3-Methoxypropionitrile via Michael Addition